2-Bromo-4'-methanesulfonyl-biphenyl
Description
Properties
Molecular Formula |
C13H11BrO2S |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-bromo-2-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H11BrO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
LPOQSZQVVZDJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Features a methoxy (-OCH₃) group, which is moderately electron-donating. This group reduces polarity compared to methanesulfonyl, as reflected in its log KOW (2.1) .
- 2-Bromo-4,6-dinitroaniline: Contains nitro (-NO₂) and amine (-NH₂) groups. Nitro groups are highly electron-withdrawing, leading to high polarity and adsorption tendencies in analytical systems .
Table 1: Key Properties of Compared Compounds
Reactivity and Stability
- Methanesulfonyl vs. Methoxy: The methoxy group in 2-Bromo-4'-methoxyacetophenone contributes to its stability under recommended storage conditions . Methanesulfonyl, being more polar, may enhance solubility in polar solvents but reduce volatility.
- Nitro Groups : 2-Bromo-4,6-dinitroaniline’s nitro groups increase polarity, leading to analytical challenges like peak tailing in GC/MS due to surface adsorption .
Environmental and Toxicological Profiles
- Log KOW and Bioaccumulation: The methoxy derivative’s log KOW (2.1) suggests moderate lipophilicity .
- Regulatory Status: 2-Bromo-4,6-dinitroaniline exceeds REACH limits (30 µg/g) by nearly 10-fold, posing mutagenic risks . In contrast, 2-Bromo-4'-methoxyacetophenone is REACH-compliant and classified as non-hazardous to water .
Research Findings and Gaps
- Analytical Challenges : Halogenated aromatics like 2-Bromo-4,6-dinitroaniline require specialized GC/MS methods due to adsorption issues . Similar methodologies may apply to methanesulfonyl derivatives.
- Toxicity Data: Limited information exists on methanesulfonyl-biphenyls, necessitating studies on endocrine disruption, persistence, and mutagenicity.
- Environmental Mobility : The methoxy derivative’s low water hazard classification (nwg) suggests that substituents critically influence environmental impact .
Preparation Methods
Bromination Followed by Sulfonylation
This method prioritizes bromination at the 2-position of biphenyl, followed by sulfonation at the 4'-position.
Step 1: Bromination of Biphenyl
Biphenyl undergoes electrophilic bromination to introduce bromine at the 2-position. Regioselectivity is controlled by reaction conditions:
Step 2: Methanesulfonylation
The brominated intermediate undergoes sulfonation at the 4'-position using methanesulfonyl chloride (MsCl) under basic conditions:
-
Base : Pyridine or triethylamine neutralize HCl byproducts.
-
Temperature : Reactions occur at 25–60°C to avoid side reactions.
| Reagent System | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| MsCl, pyridine | Dichloromethane, 25°C | 80–85 | >95 | |
| MsCl, Et₃N | THF, 40°C | 75–80 | >90 |
Alternative Synthetic Routes
Sulfonylation Followed by Bromination
This approach may reduce regioselectivity challenges but requires careful handling:
-
Step 1 : Sulfonation of biphenyl at the 4'-position using fuming sulfuric acid or MsCl.
-
Step 2 : Bromination at the 2-position, directed by the electron-withdrawing sulfonyl group.
However, the sulfonyl group deactivates the ring, making bromination less efficient. This route is less commonly reported.
Reaction Optimization
Key factors influencing yield and selectivity include catalyst choice , solvent polarity , and temperature control .
Catalyst Selection
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, while nonpolar solvents (e.g., toluene) favor radical pathways.
| Solvent | Role | Impact on Selectivity |
|---|---|---|
| Dichloroethane | Dissolves biphenyl and Br₂ | High 2-bromo yield |
| Acetic Acid | Protonates intermediates | Enhances reaction rate |
| Toluene | Stabilizes radical intermediates | Promotes α-bromination |
Challenges and Solutions
Regioselectivity
Biphenyl’s symmetry complicates positional control. Solutions include:
Dibromination
Excess Br₂ or prolonged reaction times lead to dibrominated byproducts. Mitigation strategies:
Applications and Derivatives
2-Bromo-4'-methanesulfonyl-biphenyl serves as a precursor in:
Q & A
Q. What are the established synthetic routes for 2-Bromo-4'-methanesulfonyl-biphenyl, and how can reaction conditions be optimized for yield?
The synthesis typically involves bromination of a methanesulfonyl-substituted biphenyl precursor. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of brominating agent to substrate), solvent selection (polar aprotic solvents like DCM or DMF), and temperature (room temperature to 60°C). Catalysts such as Lewis acids (e.g., FeBr₃) may enhance regioselectivity. Post-reaction purification via recrystallization or column chromatography is critical for yield improvement .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns and bromine integration.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns.
- X-ray Crystallography: Resolve crystal structure ambiguities using SHELX software for refinement .
- Mass Spectrometry (GC-MS/LC-MS): Confirm molecular ion peaks and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Fire Safety: Avoid water jets; use CO₂ or dry chemical extinguishers due to combustion risks and toxic fumes (e.g., CO, CO₂) .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation exposure.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry methods assist in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electronic properties like HOMO-LUMO gaps and charge distribution. These predict oxidative addition feasibility in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by analyzing the C-Br bond dissociation energy and steric effects from the methanesulfonyl group .
Q. What strategies resolve contradictory data in spectroscopic characterization of reaction intermediates involving this compound?
- Multi-Technique Validation: Cross-validate NMR shifts with HSQC/HMBC experiments and compare with computational predictions (e.g., DFT-calculated chemical shifts).
- Isotopic Labeling: Use deuterated analogs to clarify ambiguous proton environments.
- Crystallographic Refinement: Resolve structural ambiguities via SHELXL refinement of single-crystal data .
Q. What are the challenges in scaling up laboratory-scale synthesis of this compound while maintaining stereochemical fidelity?
- Thermal Control: Exothermic bromination requires precise temperature modulation to avoid side reactions (e.g., debromination).
- Catalyst Efficiency: Heterogeneous catalysts (e.g., immobilized FeBr₃) improve recyclability but may reduce regioselectivity at scale.
- Purification: Continuous chromatography systems or fractional distillation are preferred over batch methods for high-purity recovery .
Q. How does the electronic configuration of this compound influence its behavior in palladium-catalyzed coupling reactions?
The electron-withdrawing methanesulfonyl group activates the bromine-bearing carbon for oxidative addition to Pd(0), while steric hindrance from the biphenyl system may slow transmetallation. Computational studies suggest the sulfonyl group stabilizes the transition state via resonance effects, enhancing reaction rates in aryl-aryl bond formations .
Methodological Notes
- Safety Data: Refer to Section 14 of REACH-compliant SDS for transport classification (ADR Class 8, Hazard Code 80) .
- Environmental Precautions: Use closed-loop systems to prevent contamination; comply with EINECS/ECHA guidelines .
- Advanced Applications: Explore its potential as a phosphatase inhibitor (Ki studies) or precursor in photodynamic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
